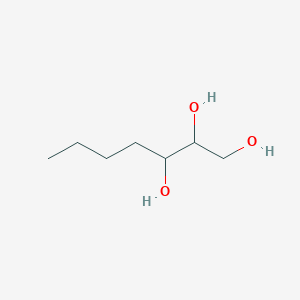

1,2,3-Heptanetriol

Description

Overview of Triol Chemistry and its Relevance to 1,2,3-Heptanetriol

Triols are organic compounds containing three hydroxyl groups wikipedia.orgfiveable.me. This class of compounds is significant in chemistry due to the enhanced opportunities for hydrogen bonding and chemical reactions afforded by the three hydroxyl functionalities. These properties lead to higher boiling points, melting points, and solubility in polar solvents compared to their alkane counterparts or alcohols with fewer hydroxyl groups fiveable.me.

The chemistry of triols is relevant to this compound as its behavior and potential applications are dictated by the presence and relative positions of its three hydroxyl groups. These functional groups can participate in various reactions typical of alcohols, such as esterification, etherification, and oxidation, making triols versatile building blocks in organic synthesis fiveable.me. The specific arrangement of the hydroxyl groups on adjacent carbon atoms in this compound (a vicinal triol) can also influence its reactivity and potential for forming cyclic structures or chelates under certain conditions.

Historical Context of Aliphatic Polyol Investigations

The investigation of aliphatic polyols has a long history within organic chemistry. Early work in polymer science, for instance, involved the study of aliphatic diisocyanates and glycols (a type of diol, which are polyols with two hydroxyl groups) in the formation of polyurethanes researchgate.net. The properties of these polymers were found to be influenced by the nature of the aliphatic chains and the hydroxyl groups researchgate.net. While specific historical investigations solely focused on this compound are not extensively documented in general overviews, the broader study of aliphatic polyols laid the groundwork for understanding the synthesis, properties, and applications of compounds like this compound. Research into longer-chain aliphatic compounds, including those with multiple functional groups, has benefited from advancements in synthesis methods, particularly those starting from readily available building blocks or renewable resources acs.org.

Significance of this compound within the Broader Scope of Multifunctional Alcohols

Multifunctional alcohols, compounds possessing more than one hydroxyl group or other functional groups in addition to hydroxyls, are of significant interest in diverse fields of chemical research preprints.orgresearchgate.net. Their multiple reactive sites allow for complex chemical transformations and the synthesis of molecules with tailored properties ijrpr.com. This compound, as a triol, fits within this category of multifunctional alcohols.

The significance of this compound stems from its potential as an intermediate in the synthesis of various organic compounds, including fine chemicals and specialty chemicals lookchem.com. Its structure, combining a moderately long aliphatic chain with a vicinal triol moiety, provides a balance of lipophilic and hydrophilic character, which can be advantageous in certain applications. Research involving multifunctional alcohols often explores their use in areas such as polymerization, as building blocks for complex molecular architectures, or in studies requiring specific solvation properties caltech.edukaist.ac.kr. The investigation into the properties and reactions of this compound contributes to the broader understanding of how the position and number of hydroxyl groups on an aliphatic chain influence chemical behavior and potential utility in advanced chemical research and synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

heptane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-2-3-4-6(9)7(10)5-8/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYCHJFUBNTKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908359 | |

| Record name | Heptane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic; [ChemFinder] Solid; [MSDSonline] | |

| Record name | 1,2,3-Heptanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103404-57-5 | |

| Record name | 1,2,3-Heptanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103404-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane-1,2,3-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103404575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Methodologies for 1,2,3 Heptanetriol

Established Chemical Synthesis Routes for 1,2,3-Heptanetriol

Traditional organic synthesis provides several reliable routes to this compound, primarily through the functionalization of a C7 carbon skeleton. These methods often involve oxidation and reduction reactions to introduce the three adjacent hydroxyl groups.

Reduction-Based Approaches for this compound Synthesis

Reduction-based approaches to this compound commonly start from precursors that already contain some of the required oxygen functionalities or from unsaturated hydrocarbons that can be dihydroxylated. A prevalent strategy involves the syn-dihydroxylation of an alkene, such as 1-heptene (B165124), using oxidizing agents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction proceeds through a cyclic intermediate which, upon cleavage, yields a vicinal diol (1,2-heptanediol).

The subsequent introduction of the third hydroxyl group at the C3 position can be more challenging. One potential pathway involves the allylic oxidation of a precursor like 1-hepten-3-ol (B34233). Alternatively, the conversion of 1,2-heptanediol (B1582944) to an epoxide, followed by ring-opening, could introduce the third hydroxyl group, although controlling the regioselectivity of this step is critical.

Another reduction-based method involves the ring-opening of an epoxide. For instance, the hydrolysis of 1,2-epoxyheptane (B1347036) can yield 1,2-heptanediol. To achieve the triol, a starting material such as an epoxy alcohol would be necessary. The acid-catalyzed hydrolysis of a compound like 3,4-epoxy-1-heptanol could theoretically yield 1,2,3,4-heptanetetrol, which contains the desired 1,2,3-triol moiety.

Table 1: Key Reagents in Reduction-Based Synthesis of this compound Precursors

| Reagent | Starting Material | Intermediate Product | Reaction Type |

|---|---|---|---|

| Osmium Tetroxide (OsO₄) / N-Methylmorpholine N-oxide (NMO) | 1-Heptene | Heptane-1,2-diol | Syn-dihydroxylation |

| Potassium Permanganate (KMnO₄), cold, dilute, basic | 1-Heptene | Heptane-1,2-diol | Syn-dihydroxylation |

| Acid (e.g., H₂SO₄) / H₂O | 1,2-Epoxyheptane | Heptane-1,2-diol | Epoxide Hydrolysis |

Multi-step Organic Transformations Leading to this compound

The construction of this compound can also be achieved through multi-step synthetic sequences that build the carbon chain and introduce the functional groups in a controlled manner. A hypothetical multi-step synthesis could begin with a smaller, functionalized building block. For example, an aldol (B89426) reaction between pentanal and a protected two-carbon aldehyde equivalent could form the basic carbon skeleton. Subsequent reduction of the resulting carbonyl group and deprotection would lead to the triol.

Another conceptual multi-step pathway could start from a readily available C7 starting material like heptanal. A plausible sequence would involve alpha-hydroxylation of the aldehyde, followed by a reaction to introduce the remaining two hydroxyl groups. For instance, conversion to an α,β-unsaturated aldehyde and subsequent dihydroxylation could be a potential route.

Stereoselective Synthesis of this compound Isomers

This compound possesses two stereocenters at the C2 and C3 positions, meaning it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of specific isomers requires stereoselective methods.

Enantioselective and Diastereoselective Methods

A powerful method for the enantioselective synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation. google.comnih.govaidic.it This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids, to dihydroxylate a prochiral alkene with high enantioselectivity. google.comnih.gov By applying this method to 1-heptene, it is possible to synthesize either (R)-heptane-1,2-diol or (S)-heptane-1,2-diol in high enantiomeric excess, depending on the choice of the chiral ligand (AD-mix-β or AD-mix-α, respectively). nih.govnih.gov

Once the chiral 1,2-diol is obtained, the subsequent introduction of the hydroxyl group at the C3 position must also be performed stereoselectively to control the diastereomeric outcome. This could potentially be achieved through methods like substrate-directed allylic oxidation or by converting the diol into a chiral intermediate that directs the approach of the incoming hydroxyl group.

Chiral Auxiliary and Catalyst-Controlled Syntheses

Chiral auxiliaries are another established strategy for controlling stereochemistry. In this approach, an achiral starting material is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical course of subsequent reactions. For the synthesis of this compound, a substrate could be coupled to a chiral auxiliary, such as an Evans oxazolidinone, to facilitate a stereoselective aldol condensation or alkylation that establishes the desired stereocenters. After the key stereoselective step, the auxiliary is removed to yield the chiral product.

Catalyst-controlled synthesis, exemplified by the Sharpless Asymmetric Dihydroxylation, is a highly efficient method for generating chiral molecules. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. The development of catalysts that can directly convert a C7 precursor to a specific stereoisomer of this compound in a single step is an ongoing area of research.

Table 2: Comparison of Stereoselective Dihydroxylation Methods for 1-Heptene

| Method | Reagents | Key Feature | Product from 1-Heptene |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | OsO₄ (catalytic), (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Enantioselective | (R)-Heptane-1,2-diol |

| Sharpless Asymmetric Dihydroxylation (AD-mix-α) | OsO₄ (catalytic), (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃ | Enantioselective | (S)-Heptane-1,2-diol |

Emerging and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally friendly processes. For the synthesis of this compound, this includes the use of biocatalysis and renewable starting materials.

Biocatalytic approaches offer the potential for highly selective and environmentally benign syntheses. Enzymes such as monooxygenases and dioxygenases can catalyze the hydroxylation of alkanes. For instance, cytochrome P450 monooxygenases have been shown to hydroxylate n-heptane. nih.govnih.gov While regioselectivity can be a challenge, enzyme engineering can be used to develop biocatalysts that selectively hydroxylate the C1, C2, and C3 positions of heptane (B126788) or a functionalized heptane derivative.

The use of renewable feedstocks, such as fatty acids derived from plant oils, is another key aspect of sustainable synthesis. google.com Unsaturated fatty acids could be cleaved to yield shorter-chain alkenes, which could then be converted to triols. Alternatively, some microorganisms are known to produce polyol esters of fatty acids, suggesting that biosynthetic pathways for the production of polyols from renewable resources exist in nature and could be harnessed for industrial production. nih.gov

Biotechnological and Enzymatic Approaches for Polyol Production

The biotechnological and enzymatic production of polyols is a growing field of interest due to its potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. While specific research on the microbial or enzymatic production of this compound is not extensively documented in publicly available literature, the principles derived from the synthesis of other polyols can be considered as a conceptual framework.

Enzymatic cascades, for instance, have been successfully employed for the asymmetric synthesis of various vicinal diols. These processes often involve a two-step sequence, starting with the enzyme-catalyzed carboligation of aldehydes to form an α-hydroxy ketone, which introduces the first stereocenter. A subsequent reduction of the carbonyl group, catalyzed by an oxidoreductase, establishes the second stereocenter. This modular approach allows for the production of all possible stereoisomers of a given diol with high purity by selecting enzymes with the appropriate stereoselectivity.

A pertinent example, although for a different polyol, is the biotechnological production of 1,2,4-butanetriol (B146131) (BT). researchgate.netresearchgate.net Researchers have successfully engineered Escherichia coli to produce BT from renewable feedstocks like xylose, a major component of lignocellulosic biomass. researchgate.net This was achieved by introducing a synthetic metabolic pathway involving several enzymes, including xylose dehydrogenase, xylonolactonase, xylonate dehydratase, a 2-keto acid decarboxylase, and an aldehyde reductase. researchgate.net Such metabolic engineering strategies could, in principle, be adapted for the synthesis of this compound, provided a suitable biosynthetic pathway from a renewable seven-carbon precursor can be designed and implemented in a microbial host.

The table below illustrates a hypothetical enzymatic cascade for the synthesis of a vicinal diol, which is a core structure within this compound.

| Step | Reaction | Enzyme Class | Potential Substrate for this compound Synthesis | Desired Product |

| 1 | Carboligation | Lyase (ThDP-dependent) | Pentanal and Glycolaldehyde | 1,2-dihydroxy-3-heptanone |

| 2 | Reduction | Oxidoreductase (Alcohol Dehydrogenase) | 1,2-dihydroxy-3-heptanone | This compound |

This table represents a conceptual pathway, as specific enzymes for these substrates in the context of this compound synthesis have not been detailed in the reviewed literature.

Utilization of Renewable Feedstocks in this compound Synthesis

The transition from petrochemical-based manufacturing to processes that utilize renewable feedstocks is a central goal of green chemistry. For a C7 compound like this compound, potential renewable starting materials could be derived from biomass. While direct biosynthetic pathways from sugars to this compound are not established, chemical or chemo-enzymatic conversions of biomass-derived platform chemicals could be envisioned.

One hypothetical pathway could start from 1-heptene, which can potentially be produced from renewable sources. The catalytic dihydroxylation of 1-heptene would yield 1,2-heptanediol. A subsequent regioselective hydroxylation at the C3 position, possibly through a biocatalytic route, would complete the synthesis of this compound. The dihydroxylation of alkenes is a well-established chemical transformation that can be achieved using various reagents, including osmium tetroxide (in catalytic amounts) and potassium permanganate. wikipedia.orgmasterorganicchemistry.com

Another approach could involve the functionalization of heptanal, which can be derived from the hydroformylation of 1-hexene, itself potentially available from renewable feedstocks. A bioelectrocatalytic system has been demonstrated for the conversion of n-heptane to 1-heptanol (B7768884) and subsequently to heptanal. nih.gov Further enzymatic or chemical steps would be required to introduce the hydroxyl groups at the C1, C2, and C3 positions.

The table below outlines potential renewable feedstocks and the key transformations required to synthesize this compound.

| Renewable Feedstock | Key Intermediate | Necessary Transformation(s) |

| Biomass-derived Heptane | 1-Heptene | Dihydroxylation and subsequent hydroxylation |

| Lignocellulose | Xylose and other sugars | Engineered metabolic pathway |

| Plant Oils | Heptanoic Acid Derivatives | Reduction and multiple hydroxylation steps |

This table presents theoretical routes, as established industrial processes for this compound from these feedstocks are not documented in the available literature.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the chemical synthesis of this compound, likely from an unsaturated precursor such as 1-heptene, key parameters to optimize would include the choice of catalyst, oxidant, solvent, temperature, and reaction time.

A common method for synthesizing vicinal diols from alkenes is dihydroxylation. wikipedia.org The Upjohn dihydroxylation, for example, uses a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org The optimization of this reaction for a hypothetical synthesis of this compound from a precursor like 1-hepten-3-ol would involve screening different co-oxidants and chiral ligands (for asymmetric dihydroxylation) to enhance stereoselectivity and yield.

Another route involves the epoxidation of an alkene followed by hydrolysis of the epoxide ring. libretexts.org The reaction conditions for both steps would need careful optimization. For the epoxidation step, factors such as the choice of peroxy acid or other oxidizing agent, solvent, and temperature would influence the rate and selectivity. The subsequent hydrolysis is typically acid- or base-catalyzed, and the concentration of the catalyst, temperature, and reaction time would be critical parameters to control to ensure complete conversion without side reactions.

The table below summarizes key parameters that would require optimization for the chemical synthesis of this compound via a dihydroxylation route.

| Parameter | Influence on the Reaction | Example of Variables to Test |

| Catalyst | Affects reaction rate and selectivity. | OsO₄, KMnO₄, Ru-based catalysts |

| Co-oxidant | Regenerates the catalyst in catalytic cycles. | NMO, K₃[Fe(CN)₆], H₂O₂ |

| Solvent | Influences solubility of reactants and reaction rate. | Acetone/water, t-BuOH/water, Dichloromethane |

| Temperature | Affects reaction rate and potential for side reactions. | 0 °C to room temperature |

| Reaction Time | Determines the extent of conversion. | Monitored by TLC or GC-MS until completion |

| pH | Can influence the stability of the product and catalyst. | Buffered solutions, addition of base |

The data in this table is illustrative and based on general principles of dihydroxylation reactions, as specific optimization studies for this compound synthesis were not found in the searched literature.

Stereochemical Investigations and Conformational Analysis of 1,2,3 Heptanetriol

Principles of Stereoisomerism in 1,2,3-Triols

Stereoisomerism arises when molecules have the same connectivity but different spatial arrangements of their atoms. In the case of 1,2,3-triols, chiral centers can exist at the carbon atoms bearing the hydroxyl groups. A carbon atom is considered a chiral center if it is bonded to four different groups. In 1,2,3-heptanetriol, C-2 and C-3 are typically chiral centers, leading to the possibility of multiple stereoisomers. The number of possible stereoisomers is determined by the number of chiral centers (n), with a maximum of 2^n stereoisomers. However, the presence of internal symmetry can reduce this number, leading to meso compounds which are achiral despite having chiral centers. echemi.com For a 1,2,3-triol with two chiral centers (C-2 and C-3), there are potentially 2^2 = 4 stereoisomers: two pairs of enantiomers or a pair of enantiomers and a meso compound, depending on the symmetry of the molecule. researchgate.netresearchgate.net The stereochemical relationships between the hydroxyl groups on adjacent carbons are often described as syn or anti.

Spectroscopic Elucidation of this compound Stereochemistry

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the stereochemistry of organic molecules like this compound. researchgate.netnih.govoup.com

NMR spectroscopy provides detailed information about the local electronic environment of atomic nuclei, which is influenced by their spatial arrangement. nih.gov This makes it invaluable for assigning the configuration of chiral centers in 1,2,3-triols. researchgate.netnih.gov

Vicinal coupling constants (³J H,H) in ¹H NMR spectra, which arise from the interaction between protons on adjacent carbon atoms, are particularly useful for determining the dihedral angles between these protons. researchgate.netnih.govacs.org The Karplus equation describes the relationship between ³J H,H values and dihedral angles, allowing for conformational and stereochemical analysis. Different stereoisomers of this compound will exhibit distinct vicinal coupling patterns due to the differing spatial relationships of the protons on C-1, C-2, and C-3. Analysis of these coupling constants can help differentiate between syn and anti configurations of the hydroxyl groups. researchgate.netnih.gov Studies on model 1,2,3-triols have shown that analysis of vicinal coupling constants can be a primary method for predicting the stereochemistry of unknown polyols. acs.orgcapes.gov.br

Chemical shift anisotropy (CSA) refers to the dependence of a nucleus's chemical shift on the orientation of the molecule in the magnetic field. nih.govresearchgate.net While typically averaged out in solution due to rapid molecular tumbling, CSA effects can still indirectly influence observed chemical shifts, particularly in the presence of anisotropic groups or when using chiral derivatizing agents. researchgate.netnih.govucl.ac.uk In the context of 1,2,3-triols, the stereochemical arrangement of hydroxyl groups can influence the local magnetic environment and thus the chemical shifts of nearby protons, including the methylene (B1212753) protons. researchgate.netnih.gov Derivatization with chiral auxiliaries, such as α-methoxy-α-phenylacetic acid (MPA), can amplify these anisotropic effects, leading to differential shielding or deshielding of protons in diastereomers. researchgate.netresearchgate.netnih.gov The differences in chemical shifts (Δδ) observed in the ¹H NMR spectra of diastereomeric derivatives can be correlated with the absolute configuration of the chiral centers in the original triol. researchgate.netresearchgate.netnih.gov

Chiral chromatography is a technique used to separate stereoisomers, particularly enantiomers. gcms.czsigmaaldrich.comcsfarmacie.cz This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.comcsfarmacie.cz While the search results did not provide specific data tables for the chiral chromatographic separation of this compound enantiomers, the principle is well-established for chiral polyols. rsc.org Various chiral stationary phases, including those based on cyclodextrins or derivatized carbohydrates, can be employed for this purpose. gcms.czsigmaaldrich.comcsfarmacie.cz The effectiveness of the separation is influenced by the choice of stationary phase, mobile phase, and chromatographic conditions. csfarmacie.czmdpi.com Chiral chromatography is essential for obtaining pure enantiomers of this compound for further study or application.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Conformational Preferences and Dynamics of this compound

Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around single bonds. maricopa.edulibretexts.org The conformational preferences of this compound are influenced by factors such as steric interactions between substituents, hydrogen bonding, and torsional strain. maricopa.edu For molecules with adjacent hydroxyl groups, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. researchgate.net

While specific conformational analysis data for this compound was not extensively detailed in the search results, studies on related polyols like 2,4,6-heptanetriol provide insights into the types of analyses performed. researchgate.net Techniques such as variable-temperature NMR spectroscopy and vibrational spectroscopy can be used to determine conformational equilibria and the relative energies of different conformers. researchgate.net Analysis of vicinal coupling constants from NMR spectra also provides information about the dihedral angles and thus the preferred conformations around the C-C bonds. researchgate.netnih.govacs.orgresearchgate.net The interplay between stereochemistry and conformation is significant, as different stereoisomers can exhibit different conformational preferences. rsc.org Understanding the conformational landscape of this compound is important for interpreting its spectroscopic data and predicting its reactivity.

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformations of polyols like this compound. These interactions occur when a hydrogen atom bonded to an electronegative atom (such as oxygen in a hydroxyl group) forms an attractive interaction with another electronegative atom within the same molecule. In 1,2,3-triols, intramolecular hydrogen bonds can form between adjacent hydroxyl groups. Studies on other alkanetriols, such as 1,2,3-propanetriol and 1,2,3-butanetriol, have investigated the presence and energies of such intramolecular hydrogen bonds mdpi.comresearchgate.net. While the general principles of intramolecular hydrogen bonding in vicinal diols and polyols are well-established, specific detailed research findings on the intramolecular hydrogen bonding networks within the different stereoisomers of this compound were not found in the consulted literature.

Rotational Isomerism and Energy Minima

Molecules with single bonds can exist as different rotational isomers or conformers due to rotation around these bonds. The relative stability of these conformers is determined by their potential energy, with energy minima corresponding to the most stable arrangements. For this compound, rotation around the C-C and C-O bonds, particularly in the vicinity of the hydroxyl groups and the chiral centers, leads to a multitude of possible conformers. The interplay of steric interactions and intramolecular hydrogen bonding influences the energy landscape and determines the most stable rotational isomers. Research on the conformational analysis of related molecules, such as 2,4,6-heptanetriol and 2,4-pentanediol, has utilized techniques like NMR and IR spectroscopy to determine the structure of rotational isomers and their conformational equilibria researchgate.net. However, specific detailed research findings on the rotational isomerism and energy minima for the conformers of this compound were not available in the examined sources. PubChem indicates that this compound has 5 rotatable bonds nih.gov.

Impact of Stereochemistry on Intermolecular Interactions

The stereochemistry of a molecule can significantly influence its ability to interact with other molecules. The spatial arrangement of functional groups, dictated by stereochemistry and conformation, affects the nature and strength of intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These intermolecular interactions are critical in various phenomena, including solubility, melting point, boiling point, and interactions in biological systems or during crystallization processes escholarship.org. This compound has been utilized in crystallization experiments, suggesting its involvement in intermolecular interactions within crystal lattices nih.govnih.gov. Its amphiphilic nature, arising from the polar hydroxyl groups and the nonpolar alkyl chain, also contributes to its interaction properties . While the general principle that stereochemistry impacts intermolecular interactions is fundamental in chemistry, specific detailed research quantifying or describing the precise impact of the different stereoisomers of this compound on specific types of intermolecular interactions was not found in the consulted literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3 Heptanetriol

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique employed to determine the accurate mass of a molecule, thereby confirming its elemental composition. For 1,2,3-Heptanetriol (C7H16O3), HRMS would provide a precise measurement of the molecular ion peak, which can be compared to the calculated monoisotopic mass (148.109944368 Da) nih.gov to unequivocally confirm the molecular formula. The technique offers significantly higher mass accuracy and resolving power compared to low-resolution mass spectrometry uni.lu.

Beyond molecular formula confirmation, HRMS, often coupled with fragmentation techniques such as electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), yields characteristic fragment ions. Analysis of the mass-to-charge (m/z) ratios and intensities of these fragments provides insights into the structural subunits and connectivity within the this compound molecule. For instance, fragmentation patterns would reveal the losses of water molecules (-18 Da) and segments of the heptane (B126788) chain, helping to map the positions of the hydroxyl groups along the carbon backbone. Predicted collision cross section values for various adducts like [M+H]+, [M+Na]+, and [M+NH4]+ can also be calculated and potentially used in conjunction with experimental data for structural confirmation.

An illustrative example of data obtained from HRMS analysis of this compound might include:

| Ion Type | Predicted m/z ([M]+) | Predicted m/z ([M+H]+) | Predicted m/z ([M+Na]+) | Predicted m/z ([M-H]-) |

| Molecular Ion | 148.10939 | 149.11722 | 171.09916 | - |

| Deprotonated Ion | - | - | - | 147.10266 |

| Fragment Ions | (Characteristic fragments corresponding to losses of H2O, alkyl chains, etc.) | (Characteristic fragments) | (Characteristic fragments) | (Characteristic fragments) |

Note: The m/z values for fragment ions are illustrative and would be determined experimentally.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in this compound. Both IR and Raman spectroscopies probe the vibrational modes of molecules, but they are based on different physical principles and provide complementary information.

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. The presence of hydroxyl (-OH) groups in this compound would be indicated by characteristic broad absorption bands in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. C-H stretching vibrations from the alkyl chain would appear in the 2800-3000 cm⁻¹ region. C-O stretching vibrations, particularly relevant for alcohols, are typically observed in the 1000-1200 cm⁻¹ range.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light. It is particularly sensitive to vibrations that involve changes in polarizability, such as non-polar bonds and symmetric stretches. While O-H stretches are often weaker in Raman compared to IR, C-C stretching vibrations of the heptane backbone and certain C-H bending modes would yield characteristic signals. Analysis of the combined IR and Raman spectra provides a comprehensive fingerprint of the functional groups and molecular skeleton of this compound.

An illustrative example of key vibrational bands expected for this compound:

| Spectroscopic Method | Functional Group | Expected Wavenumber Range (cm⁻¹) | Description of Vibration |

| IR | O-H | 3200-3600 | O-H stretching |

| IR | C-H (alkyl) | 2800-3000 | C-H stretching |

| IR | C-O (alcohol) | 1000-1200 | C-O stretching |

| Raman | C-C (alkyl) | 800-1200 | C-C stretching |

| Raman | C-H (alkyl) | ~1300-1500, ~2800-3000 | C-H bending and stretching |

Note: Specific peak positions would depend on the molecular environment and physical state.

Advanced NMR Techniques for Comprehensive Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complete structure and assessing the purity of organic compounds like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity of atoms, the types of protons and carbons present, and their spatial relationships.

¹H NMR spectroscopy provides information on the different types of protons, their chemical environments (chemical shifts), their neighboring protons (splitting patterns and coupling constants), and their relative numbers (integrals). For this compound, signals corresponding to the protons of the methyl group, the methylene (B1212753) groups along the heptane chain, and the methine protons attached to the hydroxyl groups would be observed and assigned. The hydroxyl protons themselves might appear as broad singlets, the position of which can be sensitive to concentration and temperature.

¹³C NMR spectroscopy reveals the different types of carbon atoms in the molecule, with their chemical shifts providing information about their hybridization and electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are typically used in conjunction with ¹³C NMR to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Two-dimensional NMR techniques are essential for establishing connectivity and spatial proximity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing the tracing of coupled spin systems (e.g., the connectivity along the heptane chain). HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds, providing crucial information for establishing connectivity across heteroatoms and quaternary carbons.

NMR can also be used for purity assessment by integrating the signals of the target compound and comparing them to the signals of any impurities present.

An illustrative example of the types of data obtained from NMR spectroscopy for this compound:

| NMR Experiment | Information Gained | Illustrative Data (Type) |

| ¹H NMR | Types of protons, chemical environment, connectivity | Chemical shifts (ppm), splitting patterns, coupling constants (Hz), integrals |

| ¹³C NMR | Types of carbon atoms, chemical environment | Chemical shifts (ppm) |

| DEPT | Differentiation of CH₃, CH₂, CH, and C | Presence/absence and phase of signals in DEPT-45, 90, 135 spectra |

| COSY | Proton-proton connectivity | Cross-peaks correlating coupled protons |

| HSQC | Direct proton-carbon connectivity | Cross-peaks correlating directly bonded ¹H and ¹³C nuclei |

| HMBC | Long-range proton-carbon connectivity | Cross-peaks correlating protons and carbons separated by 2 or 3 bonds |

Note: Actual chemical shifts and coupling constants would be experimentally determined and depend on the solvent and conditions.

X-ray Diffraction Analysis of this compound Co-crystals and Derivatives

X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. While obtaining single crystals of this compound itself suitable for X-ray diffraction might be challenging, analysis of its co-crystals or crystalline derivatives can provide this crucial information. Co-crystallization involves forming a crystalline structure containing this compound and one or more co-former molecules through non-covalent interactions. Derivatives, such as esters or acetals, can also be synthesized to facilitate crystallization.

X-ray diffraction of a high-quality single crystal yields a diffraction pattern that is unique to the arrangement of atoms in the crystal lattice. This pattern is then processed using computational methods to reconstruct the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This provides bond lengths, bond angles, and torsional angles, defining the molecular conformation and packing in the crystal.

Crystal Growth Conditions Incorporating this compound

Successful X-ray diffraction analysis hinges on obtaining single crystals of sufficient size and quality. Crystal growth is often the most challenging step and requires careful control of various parameters. For co-crystals or derivatives involving this compound, typical crystallization methods include slow evaporation, vapor diffusion, and cooling crystallization from a variety of solvents or solvent mixtures.

Factors influencing crystal growth include the choice of solvent (polarity, volatility, solubility), temperature, concentration, presence of impurities, and the rate of crystallization. For co-crystals, the stoichiometry and nature of the co-former molecule are critical. Screening of numerous solvents and crystallization conditions is often necessary to identify those that yield suitable crystals. Techniques like high-throughput crystallization screening can be employed to explore a wide range of conditions efficiently.

Crystallographic Data Analysis and Interpretation

Once a suitable crystal is obtained, it is mounted on an X-ray diffractometer, and diffraction data is collected. The collected data, consisting of the intensities and angles of the diffracted beams, is then processed using specialized software. This involves indexing the reflections to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and integrating the intensities.

The phase problem, which is the loss of phase information during the diffraction experiment, is then solved using methods like direct methods or Patterson methods to obtain an initial electron density map. Iterative refinement of the atomic positions and thermal parameters against the experimental data leads to a final structural model. The quality of the determined structure is assessed by various metrics, including the R-factors.

Interpretation of the crystallographic data provides the precise atomic coordinates, allowing for the calculation of bond lengths, bond angles, and torsion angles. This detailed structural information confirms the connectivity and conformation of this compound within the crystal lattice and reveals intermolecular interactions, such as hydrogen bonding, between this compound molecules and with the co-former (if a co-crystal) or solvent molecules.

An illustrative example of crystallographic data parameters:

| Parameter | Description | Illustrative Value (Type) |

| Crystal System | The overall symmetry of the crystal lattice | Triclinic, Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry elements within the unit cell | P1, P2₁/c, P2₁2₁2₁, etc. |

| Unit Cell Dimensions | Lengths of the unit cell axes (a, b, c) | Values in Å |

| Unit Cell Angles | Angles between the unit cell axes (α, β, γ) | Values in degrees |

| Volume | Volume of the unit cell | Value in ų |

| Z | Number of molecules in the unit cell | Integer value |

| R-factors | Metrics for the agreement between observed and calculated data | Values (e.g., R₁, wR₂) |

| Atomic Coordinates | x, y, z coordinates for each atom | Fractional coordinates |

| Bond Lengths | Distances between bonded atoms | Values in Å |

| Bond Angles | Angles between three bonded atoms | Values in degrees |

| Torsion Angles | Angles describing rotation around bonds | Values in degrees |

Note: Specific values would be determined experimentally from the diffraction data.

Chiroptical Spectroscopy (CD and ORD) for Absolute Configuration Determination

This compound possesses two chiral centers at the C-2 and C-3 positions, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are techniques used to determine the absolute configuration of chiral molecules.

Optical Activity refers to the ability of a chiral substance to rotate the plane of plane-polarized light. ORD measures the rotation of plane-polarized light as a function of wavelength. CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. For a molecule to exhibit CD or ORD, it must be chiral and possess a chromophore (a group that absorbs UV/Vis light) in a chiral environment. While this compound itself lacks a strong chromophore in the easily accessible UV region, derivatives incorporating suitable chromophores (e.g., benzoates) can be synthesized for CD/ORD analysis.

The shape and sign of the Cotton effect (the characteristic feature in CD and ORD spectra near an absorption band) are related to the absolute configuration of the chiral centers. By comparing the experimental CD or ORD spectra of this compound derivatives with those of compounds with known absolute configurations or with calculated spectra, the absolute configuration of the stereocenters at C-2 and C-3 can be determined.

An illustrative example of data obtained from CD or ORD spectroscopy:

| Spectroscopic Method | Measured Property | Illustrative Data (Type) |

| ORD | Optical Rotation as a function of Wavelength | Specific rotation ([α]) at different wavelengths, shape of dispersion curve |

| CD | Differential Absorption of Circularly Polarized Light | Molar ellipticity ([θ]) or Δε as a function of wavelength, shape and sign of Cotton effects |

Note: Specific values and curve shapes would be experimentally determined for a suitable derivative.

Computational Chemistry and Molecular Modeling of 1,2,3 Heptanetriol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and energetics of molecules. These methods solve the electronic Schrödinger equation (or approximations thereof) to determine the distribution of electrons within a molecule, providing information about its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of 1,2,3-Heptanetriol

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. DFT studies can provide insights into the optimized geometry, electronic charge distribution, and relative energies of different conformers of this compound. While specific DFT studies focusing solely on this compound are not extensively documented in the provided search results, DFT is commonly applied to similar organic molecules, including triols and polyols, to understand their electronic properties and conformational preferences. For instance, DFT calculations have been employed to study the conformational analysis of organic molecules, utilizing various functionals and basis sets to determine stable structures and their relative energies. ekb.egacs.orgmdpi.comresearchgate.netresearchgate.netmdpi.com These studies often involve optimizing molecular geometries and calculating properties such as HOMO-LUMO energies, which are indicative of electronic stability and reactivity. researchgate.netmdpi.com The choice of functional and basis set in DFT calculations can influence the accuracy of the results, and various combinations are used depending on the size and nature of the molecule and the properties of interest. acs.orgjst.go.jp

Ab Initio Methods for Conformer Energies

Ab initio methods, derived directly from the principles of quantum mechanics without empirical parameters, offer a rigorous approach to calculating molecular properties, including conformer energies. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate relative energies for different molecular conformations. utwente.nlnih.gov Conformational analysis using ab initio methods involves exploring the potential energy surface of a molecule to identify stable conformers corresponding to energy minima. utwente.nl For polyols and other flexible organic molecules, multiple conformers can exist due to rotations around single bonds, and ab initio calculations help determine their relative stabilities. utwente.nlresearchgate.net Studies on similar polyols have utilized ab initio calculations to refine geometries and understand the energy landscape of different conformers, highlighting the importance of considering various possible structures. researchgate.netresearchgate.net While computationally more demanding than empirical methods, ab initio calculations provide a valuable benchmark for evaluating the accuracy of other computational approaches and offer detailed information about the electronic contributions to conformer energies. utwente.nlnih.gov The Molecular Tailoring Approach (MTA), which can employ ab initio calculations, has been used to estimate intramolecular hydrogen bond energies in alkanetriols, demonstrating the capability of these methods to probe specific interactions influencing conformation and stability. researchgate.net

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior and interactions of molecular systems. By simulating the motion of atoms and molecules over time according to classical physics principles, MD simulations can provide insights into conformational dynamics, solvent effects, and interactions with other molecules, such as proteins. aip.orgunibs.it

Solvent Effects on Conformation and Dynamics

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, allowing researchers to study how different solvents affect the conformation and dynamics of the triol. Studies on similar polyols in aqueous solutions using MD simulations have investigated the hydration of these molecules and the dynamics of water molecules around them. researchgate.netacs.org These simulations can quantify properties such as the residence time of solvent molecules near the solute and the distribution of solvent around different parts of the molecule. researchgate.netnih.gov Understanding solvent effects is crucial because the conformation and reactivity of a molecule can change significantly depending on its environment. MD simulations provide a dynamic picture of these interactions, revealing how solvent molecules can stabilize certain conformers or influence the molecule's flexibility. mdpi.com

Interactions with Biological Macromolecules (e.g., Proteins)

This compound has been noted as an additive in protein crystallization experiments, suggesting its ability to interact with proteins. mdpi.comnih.govnih.govsigmaaldrich.comuni.lufishersci.pt Molecular dynamics simulations are valuable for investigating the interactions between small molecules like this compound and biological macromolecules such as proteins. Studies on the interactions of polyols and sugars with proteins using MD simulations have explored how these small molecules affect protein stability and conformation. researchgate.netnih.govacs.orgnih.govacs.org These simulations can reveal the nature and strength of interactions, such as hydrogen bonding and van der Waals forces, between the triol and specific residues on the protein surface. researchgate.net MD simulations can also provide insights into the preferential exclusion or accumulation of the triol in the vicinity of a protein, which can influence protein solubility and crystallization behavior. researchgate.netnih.govnih.govacs.org By simulating the dynamic interplay between this compound and proteins, researchers can gain a better understanding of its role as a crystallization additive and its potential effects on protein structure and function.

In Silico Prediction of Spectroscopic Properties

In silico methods can be used to predict various spectroscopic properties of molecules, aiding in their identification and characterization. By calculating properties such as NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman intensities, computational chemistry provides theoretical spectra that can be compared with experimental data.

Density Functional Theory (DFT), often combined with specific methods like Gauge-Including Atomic Orbital (GIAO) for NMR, is widely used for predicting spectroscopic parameters. researchgate.netacs.org For NMR spectroscopy, DFT-GIAO calculations can predict proton and carbon chemical shifts, which are highly sensitive to the electronic environment of the nuclei. researchgate.netacs.org These predicted shifts can assist in assigning peaks in experimental NMR spectra and confirming molecular structures. acs.org

Similarly, DFT calculations can predict the vibrational frequencies and intensities of IR and Raman active modes. researchgate.netresearchgate.net These predictions provide theoretical vibrational spectra that can be compared with experimental IR and Raman data to help identify functional groups and confirm molecular structures. researchgate.netresearchgate.net Computational studies can also explore how different conformations of a molecule affect its vibrational spectrum. mdpi.com

Furthermore, in silico methods can be used to predict electronic spectra, such as UV-Vis, by calculating excitation energies and oscillator strengths using methods like Time-Dependent DFT (TD-DFT). acs.orgresearchgate.net These predicted spectra can provide information about the electronic transitions within the molecule. The ability to predict these spectroscopic properties computationally is invaluable for structural elucidation and for understanding the relationship between molecular structure and spectral features.

5.4. Ligand Docking and Molecular Recognition Studies Involving this compound

While comprehensive computational ligand docking studies specifically investigating this compound as a primary binding molecule are not extensively detailed in the available literature, the compound frequently appears in the context of structural biology studies, particularly as an additive in protein crystallization. Its presence in crystallization media can influence protein conformation and crystal packing, which in turn are critical factors for understanding molecular recognition at a structural level. The determined crystal structures, often facilitated by the inclusion of this compound, then serve as valuable templates for subsequent computational modeling and docking studies of other ligands.

In studies involving the crystallization of Orotidine 5'-Monophosphate Decarboxylase (ODCase), this compound was utilized as an additive. While it did not occupy the active site, its presence was associated with five water molecules filling the cavity typically meant for the nucleotide base in a productive binding mode researchgate.net. This highlights how the presence of this compound in the environment can indirectly influence the solvent structure and potentially impact ligand binding by altering the hydration shell of the protein.

Similarly, this compound has been included in crystallization conditions for human transthyretin (TTR) in complex with inhibitors like iododiflunisal nih.gov. The resulting crystal structures provide atomic-level details of the interactions between TTR and the inhibitor, revealing key contacts and conformational changes induced by ligand binding. Although this compound is an additive in this scenario, the determined structure is foundational for computational studies aiming to understand or design molecules that can bind to TTR and inhibit amyloid formation.

The crystallization of the sigma 2 (σ2) receptor has also employed this compound as an additive, particularly in conditions used to obtain structures with bound ligands, including one tentatively modeled as cholesterol nih.govbiorxiv.org. These σ2 receptor structures have been instrumental in templating large-scale virtual docking screens of millions of molecules to discover new ligands nih.govbiorxiv.orgthealonlab.org. While the docking studies focus on identifying novel high-affinity binders, the structural information obtained from crystals grown with additives like this compound is crucial for defining the binding pocket and validating docked poses through subsequent co-crystallization experiments nih.govbiorxiv.org.

Furthermore, this compound has been shown to improve crystal quality in the crystallization of the measles virus hemagglutinin (MV-H) protein complexed with its receptor CD46 researchgate.net. The resulting crystal structure of the MV-H-CD46 complex provides insights into the protein-protein interactions critical for viral entry researchgate.net. Computational approaches, such as protein-protein docking and molecular dynamics simulations, can leverage such structures to further dissect the molecular recognition mechanisms involved.

Research Applications of 1,2,3 Heptanetriol in Crystallography and Material Science

1,2,3-Heptanetriol as a Crystallization Additive in Protein Crystallography

This compound is frequently utilized as an additive in protein crystallization protocols. nih.govmoleculardimensions.comosti.govsigmaaldrich.comhamptonresearch.com Its inclusion in crystallization screens and optimization strategies has been documented for various proteins. nih.govhamptonresearch.comacs.org Additives like this compound are employed to improve the size and quality of protein crystals, which is crucial for obtaining high-resolution diffraction data in X-ray crystallography. acs.org

Mechanism of Action in Protein Crystallization

The precise mechanism by which this compound facilitates protein crystallization is not fully understood, but it is believed to act as a small amphiphile. nacchemical.comnih.govtandfonline.comnih.govsigmaaldrich.com In the context of membrane protein crystallization, amphiphiles can influence the size and shape of detergent micelles that surround the protein. nih.govtandfonline.comnih.govsigmaaldrich.com By potentially reducing the size of the detergent belt around the protein, this compound may increase the accessible surface area of the protein, thereby promoting the formation of crystal contacts necessary for ordered lattice formation. nih.govcaltech.edu Studies using small angle neutron scattering have shown that increasing concentrations of heptane-1,2,3-triol in the presence of detergents like lauryldimethyl amine oxide (LDAO) lead to the formation of mixed micelles with decreasing mass and radius. nih.gov This suggests that this compound can insert into host micelles, increasing their curvature and potentially aiding crystallization. nih.gov Additionally, additives can influence protein solubility, which may necessitate adjustments to protein concentration for optimal crystallization. acs.org

Case Studies of Successful Protein Crystallization with this compound

This compound has been successfully used as an additive in the crystallization of various proteins, including membrane proteins. Case studies highlight its utility in obtaining diffraction-quality crystals. For instance, it has been included in crystallization conditions for bacterial reaction centers, contributing to the formation of three-dimensional crystals. iucr.orgresearchgate.netiucr.org In one study, this compound was used in the lipidic cubic phase (LCP) crystallization of a bacterial reaction center, leading to microcrystals suitable for serial X-ray crystallography. iucr.orgiucr.org Another study on the photosynthetic reaction center from Rhodopseudomonas viridis also utilized this compound in the crystallization process. springernature.com The additive has also been employed in the crystallization of the light-harvesting complex 2 from purple bacteria. researchgate.net Furthermore, this compound has been identified as a successful additive in screens for outer membrane protein crystallization. nih.govtandfonline.com

Optimization of this compound Concentration for Crystallization

Optimizing the concentration of this compound is a critical step in achieving successful protein crystallization. The optimal concentration can vary depending on the specific protein and crystallization conditions. In some cases, screening a range of this compound concentrations has been part of the optimization process for lipidic cubic phase crystallization of membrane proteins. iucr.orgiucr.org For example, in the crystallization of a bacterial reaction center, the concentration of this compound isomer T was screened and optimized. iucr.orgiucr.org General guidelines for membrane protein crystallization suggest using this compound at concentrations typically ranging from 1% to 6%. moleculardimensions.com Optimization often involves fine-tuning the concentrations of various components in the crystallization solution, including the protein, precipitant, and additives like this compound. acs.orgiucr.orgiucr.org

Role of this compound in Membrane Protein Crystallization

This compound plays a significant role in the crystallization of membrane proteins, which are notoriously challenging to crystallize due to their hydrophobic regions and the need for detergents to keep them soluble. nih.govtandfonline.comcaltech.eduspringernature.com As an amphiphile, this compound can interact with the detergent micelles that solubilize membrane proteins. nih.govtandfonline.comnih.govsigmaaldrich.com This interaction can modify the properties of the micelles, potentially reducing their size and allowing for better protein-protein contacts necessary for crystal formation. nih.govcaltech.edu this compound has been identified as a successful additive in the crystallization of outer membrane proteins. nih.govtandfonline.com Its use has been documented in both vapor diffusion and lipidic phase crystallization methods for membrane proteins. osti.govresearchgate.netnih.gov The presence of small amphiphiles like this compound has been found to be necessary for the crystallization of several membrane protein-surfactant complexes. nih.gov

Potential in Polymer Chemistry and Material Science

Beyond its applications in crystallography, this compound holds potential in polymer chemistry and material science, primarily as a building block for the synthesis of various polymers. sigmaaldrich.comfishersci.ptnacchemical.comchemicalbook.comgoogle.comfishersci.comresearchgate.netmdpi.comgoogle.com Its structure, containing multiple hydroxyl groups, makes it a suitable monomer for polymerization reactions that involve the formation of ester or urethane (B1682113) linkages. google.commdpi.comgoogle.com

This compound as a Building Block for Polyurethane and Polyester (B1180765) Synthesis

This compound can serve as a polyol in the synthesis of polyurethanes and polyesters. sigmaaldrich.comfishersci.ptnacchemical.comgoogle.commdpi.com Polyurethanes are typically formed by the reaction of a polyol with a di- or polyisocyanate. Polyesters are formed through the esterification reaction between a polyol and a carboxylic acid or a derivative thereof. The three hydroxyl groups in this compound allow for the formation of branched or cross-linked polymer structures, depending on the reaction conditions and co-monomers used. google.commdpi.com Research explores the use of triols, including this compound, in the formation of ketal compounds from oxocarboxylates, which can then be used to synthesize novel polymeric structures. google.comgoogle.com These polymers derived from renewable feedstocks like polyols are being investigated as potential substitutes for petrochemical-based polymers in various applications, including coatings, elastomers, adhesives, and sealants. google.comgoogle.com

Development of Bio-based Polymers Utilizing Triols

The development of bio-based polymers is an area of increasing interest, driven by environmental concerns and the desire to utilize renewable resources iastate.edu, acs.org, nih.gov. Polyols, characterized by the presence of multiple hydroxyl groups, serve as key monomers in the synthesis of various polymers, notably polyurethanes scielo.org.ar, mostwiedzy.pl, onlytrainings.com. Triols, a specific class of polyols containing three hydroxyl groups, play a significant role in introducing branching and crosslinking into polymer structures, influencing the final material properties researchgate.net.

While this compound is recognized for its potential in research and development across various fields, including material science lookchem.com, the broader research on bio-based polymers frequently discusses the utilization of triols derived from natural sources such as vegetable oils (e.g., soybean, castor) and carbohydrates scielo.org.ar, researchgate.net, iastate.edu. These bio-based polyols, including triols like glycerol (B35011) (a fundamental triol), are explored as sustainable alternatives to petrochemical-based monomers in the production of polymers like rigid polyurethane foams scielo.org.ar. The incorporation of bio-based polyols can offer benefits such as compatibility with certain blowing agents, increased hydrophobicity, and improved hydrolytic stability in the resulting polymers scielo.org.ar.

The development process often involves chemically modifying natural oils or synthesizing polyols from renewable feedstocks to achieve desired functionalities and characteristics for polymerization iastate.edu, acs.org. For instance, triglycerides from vegetable oils, which consist of fatty acid chains linked by a glycerol center (a triol), are important renewable resources for producing biopolymers iastate.edu. Research aims to produce biopolymers with properties comparable or superior to those derived from petroleum iastate.edu.

The use of different bio-based monomers, including various polyols, enhances the structural complexity of polymers and promotes synthetic research in this domain rsc.org. The focus is on developing synthetic routes for novel monomers from biomass and establishing structure-property relationships rsc.org.

Structure-Property Relationships in Polyol-Derived Materials

The properties of polymers derived from polyols, such as polyurethanes, are significantly influenced by the structure and characteristics of the polyol monomers used mostwiedzy.pl, gantrade.com, onlytrainings.com. The size, shape, and intermolecular interactions of the polyols, alongside other monomers like isocyanates, dictate how the polymer chains arrange themselves and interact, ultimately determining the material's physical properties onlytrainings.com.

The functionality of the polyol, referring to the number of hydroxyl groups available for reaction, is a critical factor. Triols, with a functionality of three, facilitate the formation of crosslinked networks in polymers like polyurethanes, leading to more rigid materials compared to those derived from diols scielo.org.ar, researchgate.net. The molecular weight and structure (linear or branched) of the polyol also play a crucial role mostwiedzy.pl. For example, the structure of polyether polyols can influence the viscosity of polyurethane compositions and the nature of the soft segments in the final polymer, affecting properties such as flexibility or rigidity mostwiedzy.pl. Linear polyols tend to favor the creation of ordered soft phases, while branched polyols can lead to amorphous soft segments mostwiedzy.pl.

Research in this area involves tailoring the selection of polyols to achieve specific material properties for diverse applications onlytrainings.com. This includes investigating the impact of different types of bio-based polyols on the thermal and mechanical performance of polymers researchgate.net. Studies have compared the properties of materials synthesized using bio-based polyols with those made from petroleum-based counterparts, confirming that comparable mechanical and thermo-mechanical properties can be achieved mostwiedzy.pl.

Biological and Environmental Research Implications of 1,2,3 Heptanetriol

Biological Interactions and Potential Bioactivity

The presence of multiple hydroxyl groups makes 1,2,3-heptanetriol a polar molecule capable of hydrogen bonding. This characteristic is significant in biological environments, where such interactions play crucial roles in molecular recognition and biological processes.

Effects on Cellular Processes (if any, as per strict exclusions)

Based on the available search results and the strict exclusion of safety and adverse effect profiles, there is no direct information found regarding the specific effects of this compound on cellular processes under physiological or experimental conditions outside of its use as a crystallization agent. The search results primarily focus on its application in protein crystallization, which is an in vitro technique, or the environmental fate of polyols in general. Therefore, within the scope of the provided outline and exclusions, no specific effects on cellular processes can be detailed.

Environmental Fate and Degradation of Polyols

The environmental fate of polyols, including aliphatic triols like this compound, is an important consideration given their potential widespread use in various applications, such as in the production of polyurethanes. mdpi.com The degradation pathways and environmental impact of polyols are subjects of ongoing research.

Biodegradation Pathways of Aliphatic Triols

Aliphatic hydrocarbons, including those with hydroxyl groups like triols, can undergo biodegradation by a variety of microorganisms in the environment. researchgate.netaimspress.commdpi.com The degradation pathways for aliphatic compounds typically involve initial oxidation steps, which increase the molecule's water solubility and reactivity. aimspress.commdpi.com

For n-alkanes, a common pathway involves the initial oxidation of the terminal methyl group to a primary alcohol, followed by further oxidation to an aldehyde and then a fatty acid. aimspress.com This fatty acid can then enter the beta-oxidation pathway. aimspress.com Sub-terminal oxidation can also occur, leading to secondary alcohols and subsequent degradation. aimspress.commdpi.com

While specific biodegradation pathways for this compound are not explicitly detailed in the search results, general principles of aliphatic hydrocarbon and polyol biodegradation can be applied. Polyols, with their hydroxyl groups, are generally more water-soluble than simple alkanes, which can influence their environmental mobility and accessibility to microorganisms. The presence of multiple hydroxyl groups may also affect the specific enzymatic reactions involved in their breakdown.

Research on the biodegradation of other polyols, such as those used in polyurethanes (PUR), indicates that microbial degradation can occur through the action of enzymes that hydrolyze ester and urethane (B1682113) bonds, leading to the formation of biodegradable metabolites like polyols and amines. mdpi.comnih.govrsc.org The biodegradability of polyurethanes is influenced by factors such as the polymer backbone and the presence of hydrolyzable bonds, particularly ester bonds in polyester (B1180765) polyols. mdpi.comrsc.orgacs.org While this compound is a simple triol and not a polymer, the principles of microbial enzymatic action on hydroxyl-containing aliphatic structures are relevant.

Studies on the degradation of aliphatic polyesters, which contain ester linkages and can be derived from polyols, highlight the role of microbial enzymes in their breakdown. researchgate.net The degradation products, such as diols and triols, can then be further metabolized by microorganisms. researchgate.net

Environmental Impact Assessments of Polyol Production and Use

Environmental impact assessments, often conducted using Life Cycle Assessment (LCA), have been performed for the production and use of various polyols, particularly in the context of polyurethane manufacturing. mdpi.comresearchgate.netrsc.orgrsc.orgmdpi.comjiahua.comcoimgroup.comacs.org These assessments compare the environmental footprint of conventional petroleum-based polyols with that of bio-based or recycled alternatives.

Studies have shown that bio-based polyols derived from sources like vegetable oils (soy, castor, rapeseed) or lignin (B12514952) can offer environmental benefits compared to petrochemical polyols, including reductions in fossil resource consumption and greenhouse gas emissions. mdpi.comresearchgate.netrsc.orgmdpi.comjiahua.com For instance, lignin-based polyols showed a moderate improvement in environmental impact compared to petroleum-based counterparts. mdpi.com Vegetable oil-based polyols demonstrated significant reductions in fossil resource use and greenhouse gas emissions in some assessments. researchgate.netrsc.org

The use of carbon dioxide as a feedstock for polyol production has also been investigated as a way to reduce environmental impacts, particularly greenhouse gas emissions. rsc.orgmdpi.com Polyethercarbonate polyols synthesized using CO2 have shown reductions in GHG emissions and fossil resource depletion compared to conventional polyether polyols. rsc.org

Recycling of polyurethanes to recover polyols is another strategy to mitigate environmental impact. Studies on the LCA of polyurethane foams from recycled polyols have shown that using recycled polyol can reduce potential environmental impacts compared to using virgin polyol, provided that the physical and thermal characteristics of the resulting foam are maintained. acs.org

While these assessments often focus on the broader categories of polyether and polyester polyols used in large-scale applications like polyurethanes, the general findings regarding the environmental benefits of bio-based sources and the importance of production processes are relevant to the context of this compound if it were to be produced or used on a larger scale. The specific environmental impact of this compound would depend on its source (petrochemical or bio-based), the synthesis pathway, and its end-of-life fate.

Broader Context of Triols in Natural Products and Atmospheric Chemistry

Triols, as a class of organic compounds containing three hydroxyl groups, are found in various natural products and play roles in atmospheric chemistry.

In atmospheric chemistry, certain triols are relevant as products of the oxidation of volatile organic compounds (VOCs). For instance, C5-alkene triols (such as 3-methyltetrahydrofuran-2,4-diols and 3-methylenebutane-1,2,4-triol) are discussed as chemical tracers used to estimate the contribution of isoprene-derived epoxydiol (IEPOX) to atmospheric fine particulate matter (PM2.5). nih.govacs.orgnsf.gov These triols are formed through the reactive uptake of isoprene (B109036) oxidation products in the atmosphere. nih.govacs.orgnsf.gov Research in this area involves characterizing the structures and quantifying the amounts of these triols to understand their significance for air quality and climate. nih.govacs.orgnsf.gov

The formation of anionic clusters of triols in atmospheric pressure chemical ionization sources has also been investigated, highlighting the behavior of triols in atmospheric relevant ionization processes. researchgate.net

While this compound is not specifically mentioned as a significant natural product or atmospheric species in the search results, the broader context of triols in these areas suggests potential avenues for research. Its structural similarity to other aliphatic triols found in nature or formed in the atmosphere could imply potential, albeit currently undocumented, roles or occurrences.

Conclusion and Future Research Trajectories for 1,2,3 Heptanetriol

Summary of Current Research Landscape

The current research landscape surrounding 1,2,3-heptanetriol indicates its established utility primarily as a versatile chemical intermediate and an additive in specific scientific applications. It is recognized for its use in general chemical synthesis, serving as a building block for various organic compounds, including fine and specialty chemicals lookchem.com. Beyond synthetic chemistry, this compound finds application in the cosmetic industry as a moisturizing agent, leveraging its hydroxyl groups to enhance skin hydration lookchem.com. In the pharmaceutical sector, it has been explored as an intermediate in the synthesis of drug compounds lookchem.com.

A notable area of research where this compound has demonstrated significant utility is in the crystallization of membrane proteins. Its amphiphilic nature allows it to interact with detergent micelles, and studies have shown its ability to influence the size and shape of these micelles, which can be crucial for obtaining well-ordered protein crystals suitable for structural analysis via X-ray diffraction iucr.orgtandfonline.comcaltech.edunih.gov. It has been successfully employed as an additive in the crystallization of various membrane proteins, including the Rhodobacter sphaeroides photosynthetic reaction center and the M3 muscarinic acetylcholine (B1216132) receptor iucr.orgnih.govresearchgate.net. Furthermore, patent literature suggests potential applications as an antispasmodic agent in pharmaceutical compositions and as a component in process liquids for photolithography google.comepo.org.

Unexplored Research Avenues and Methodological Advancements

While this compound has found established uses, several promising avenues for future research remain largely unexplored, particularly concerning its stereochemistry and the application of advanced analytical and computational techniques.

Development of Novel Stereoselective Catalysts